

A Head-to-Head Comparison of ALK4290 and GW766994X for Ocular Neovascularization

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Compound of Interest

Compound Name: ALK4290 dihydrochloride

Cat. No.: B10860155

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This guide provides a comprehensive, data-supported comparison of two small molecule C-C chemokine receptor type 3 (CCR3) antagonists, ALK4290 (also known as AKST4290) and GW766994X. Both compounds have been investigated for their therapeutic potential in diseases characterized by inflammation and neovascularization. This document summarizes their mechanisms of action, preclinical and clinical findings, and developmental status, with a focus on their potential application in ocular diseases such as wet age-related macular degeneration (wAMD).

Executive Summary

ALK4290 and GW766994X are both potent antagonists of the CCR3 receptor, a key mediator in eosinophil-driven inflammation and a contributor to pathological angiogenesis. ALK4290 has progressed to Phase 2 clinical trials for the treatment of neovascular age-related macular degeneration (nAMD), demonstrating promising results in improving visual acuity with a favorable safety profile. In contrast, while GW766994X has shown efficacy in preclinical models of choroidal neovascularization (CNV), its clinical development appears to have been discontinued. This guide presents the available data to facilitate an objective comparison of these two molecules.

Data Presentation

Table 1: In Vitro and Preclinical Data Comparison

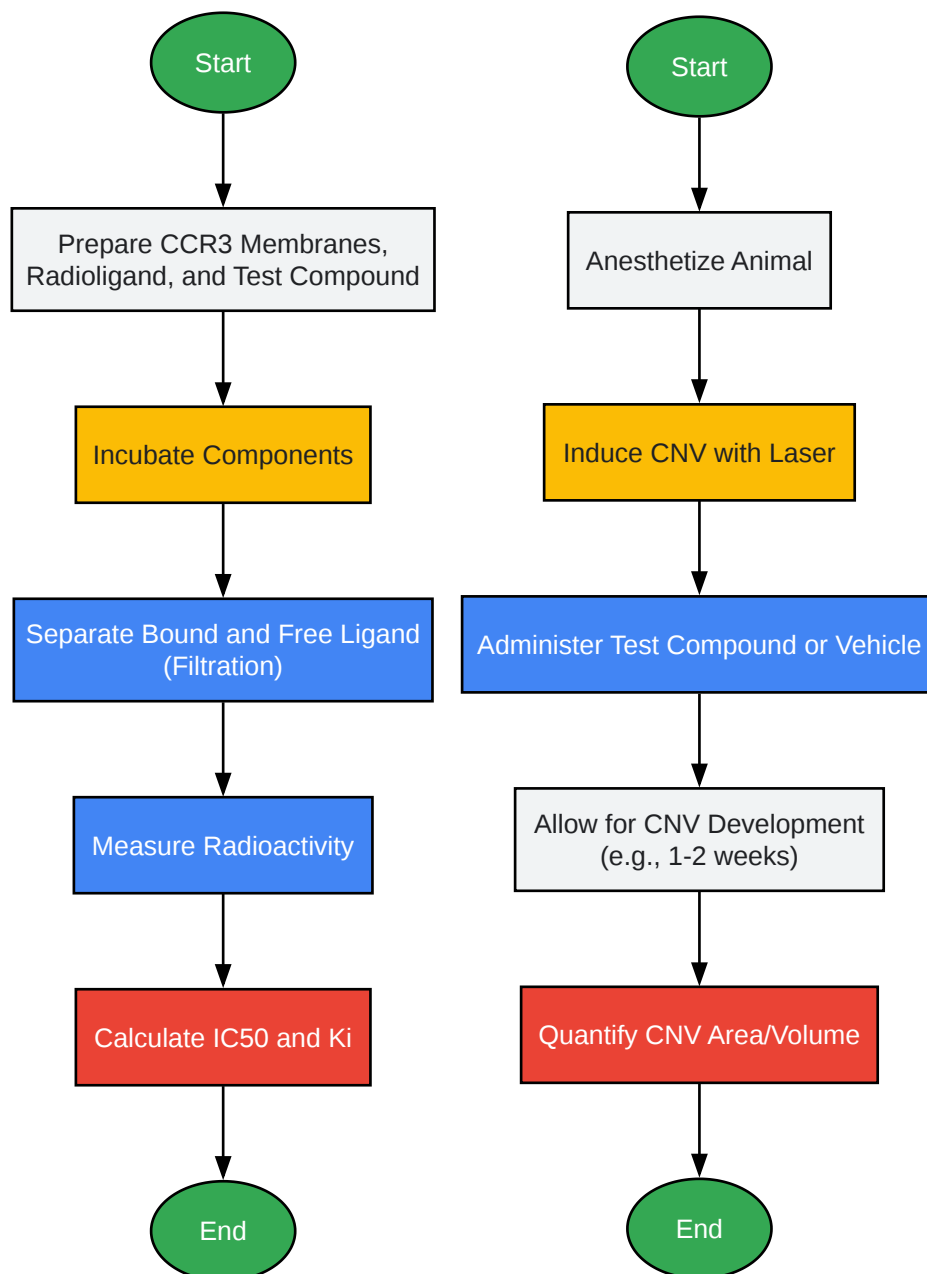
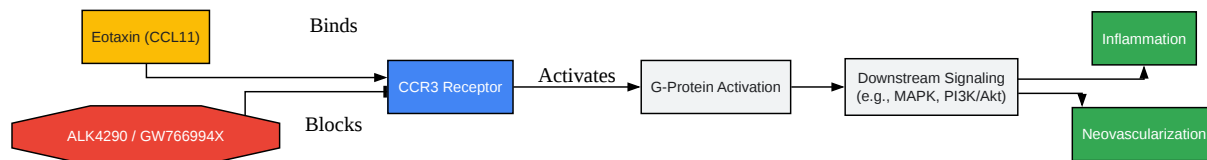
Parameter	ALK4290 (AKST4290)	GW766994X
Target	C-C chemokine receptor type 3 (CCR3)	C-C chemokine receptor type 3 (CCR3)
Binding Affinity (K _i)	3.2 nM for human CCR3[1][2][3]	Not publicly available
Preclinical Models	Mouse models of ocular biodistribution[4]	Mouse and primate models of choroidal neovascularization (CNV)[5]
Key Preclinical Findings	Preferential accumulation in the RPE/choroid, the primary site of nAMD pathologies.[4]	Systemic administration reduced spontaneous and laser-induced CNV.[5]

Table 2: Clinical Data Comparison

Parameter	ALK4290 (AKST4290)	GW766994X
Indication(s) Studied	Neovascular Age-Related Macular Degeneration (nAMD), Parkinson's Disease	Asthma
Highest Phase of Development	Phase 2b[6]	Phase 2 (Discontinued)[5]
Route of Administration	Oral[7][8]	Oral
Efficacy in nAMD (Phase 2a)	Treatment-Naïve Patients: Mean +7.0 letter improvement in Best Corrected Visual Acuity (BCVA) over 6 weeks.[9][10] Treatment-Refractory Patients: Mean +2 letter improvement in BCVA over 6 weeks.[7]	No clinical data available for nAMD.
Safety Profile (nAMD)	Well-tolerated; no severe or serious adverse events reported in Phase 2a trials.[9][10]	Not applicable for nAMD. In asthma trials, gastrointestinal events were more common than placebo.[5]

Mechanism of Action and Signaling Pathway

Both ALK4290 and GW766994X function by antagonizing the CCR3 receptor. CCR3 is a G-protein coupled receptor that, upon binding its primary ligand eotaxin (CCL11), triggers a signaling cascade that promotes the migration and activation of eosinophils and other immune cells. In the context of nAMD, this pathway is implicated in the inflammatory processes that contribute to choroidal neovascularization, the hallmark of the disease. By blocking this interaction, these antagonists aim to reduce inflammation and subsequent pathological blood vessel growth.



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